molecular formula C26H26N2O4 B3109490 NDICHex CAS No. 173409-43-3

NDICHex

Cat. No. B3109490
CAS RN: 173409-43-3
M. Wt: 430.5 g/mol
InChI Key: XWDVNWORIROXKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NDICHex is a novel, non-invasive, and non-destructive imaging technology that has the potential to revolutionize the way scientists study and understand biological processes. This technology utilizes an imaging technique called fluorescence lifetime imaging (FLIM) to capture images of fluorescent molecules in living cells and tissues. FLIM is a powerful tool that can be used to study the biochemical and physiological processes of living cells, as well as their interactions with their environment. This technology has been used to study a variety of biological processes, including cell signaling pathways, gene expression, and even drug delivery. This compound is a promising new imaging technology that could revolutionize the way scientists study and understand biological processes.

Scientific Research Applications

1. Enhanced Drug Delivery for Rheumatoid Arthritis Treatment The development of a co-delivery system involving human serum albumin nanoparticles encapsulating prednisolone and curcumin (N-PD/CU) has been shown to improve the treatment of rheumatoid arthritis. This system capitalizes on the ELVIS (extravasation through leaky vasculature and subsequent inflammatory cell-mediated sequestration) effect for targeted delivery, significantly enhancing therapeutic efficacy compared to individual drugs. This innovative approach addresses the challenge of non-specific drug distribution and associated side effects, offering a promising platform for combination chemotherapy in rheumatoid arthritis treatment (Yan et al., 2019).

2. Antispasmodic Properties of Natural Essential Oils Research has highlighted the potent antispasmodic effects of essential oils from various plant species. These natural remedies offer an alternative to synthetic antispasmodic drugs, which often come with unpleasant side effects. The detailed analysis of the chemical composition of these essential oils and their pharmacological models underscores their efficacy in addressing discomfort affecting smooth muscles from different bodily systems. This indicates a potential shift towards more natural and safer therapeutic options for symptomatic treatment in clinical situations (Heghes et al., 2019).

properties

IUPAC Name

6,13-dicyclohexyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4/c29-23-17-11-13-19-22-20(26(32)28(25(19)31)16-9-5-2-6-10-16)14-12-18(21(17)22)24(30)27(23)15-7-3-1-4-8-15/h11-16H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDVNWORIROXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6CCCCC6)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

173409-43-3
Record name 173409-43-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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